3-(Dimethylamino)dec-1-YN-5-one

Description

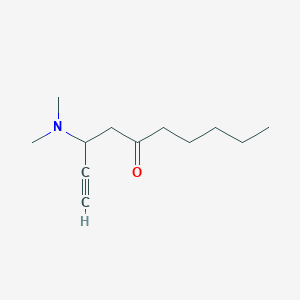

Structure

3D Structure

Properties

CAS No. |

52087-69-1 |

|---|---|

Molecular Formula |

C12H21NO |

Molecular Weight |

195.30 g/mol |

IUPAC Name |

3-(dimethylamino)dec-1-yn-5-one |

InChI |

InChI=1S/C12H21NO/c1-5-7-8-9-12(14)10-11(6-2)13(3)4/h2,11H,5,7-10H2,1,3-4H3 |

InChI Key |

IDWGLWOFVWUJRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC(C#C)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Dimethylamino Dec 1 Yn 5 One

Retrosynthetic Analysis of 3-(Dimethylamino)dec-1-YN-5-one Architectures

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. By mentally breaking down the target molecule into simpler precursors, chemists can devise a logical sequence of reactions to achieve its synthesis.

Strategic Disconnections Targeting the Dec-1-YN-5-one Framework

The core structure of this compound presents several key bonds that can be strategically disconnected to reveal plausible starting materials. The primary disconnections for the dec-1-yn-5-one framework focus on the carbon-carbon bonds that form the backbone of the molecule.

One logical disconnection is at the C4-C5 bond, adjacent to the carbonyl group. This suggests a synthetic route involving the acylation of a suitable nucleophile. Another key disconnection is at the C2-C3 bond, which could be formed through an addition reaction to an α,β-unsaturated precursor.

A further retrosynthetic step could involve breaking the C1-C2 triple bond, suggesting the use of a terminal alkyne and a suitable electrophile in the synthesis. These disconnections provide a roadmap for assembling the dec-1-yn-5-one skeleton from smaller, more readily available chemical building blocks.

Methodologies for Stereoselective Incorporation of the 3-(Dimethylamino) Moiety

The stereochemistry at the C3 position, which bears the dimethylamino group, is a critical aspect of the synthesis. Achieving high stereoselectivity in the introduction of this chiral center is often a primary goal. Several methodologies can be employed to achieve this.

One common approach is the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to one of the reactants, guiding the stereochemical outcome of the reaction that forms the C3-N bond. After the desired stereocenter is established, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to control the stereochemistry of the reaction. For instance, an asymmetric hydroamination of an appropriate alkynyl ketone precursor could install the dimethylamino group with high enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving the desired stereochemical outcome. documentsdelivered.com

Furthermore, substrate-controlled methods can be utilized, where the inherent stereochemistry of the starting material directs the stereochemical course of the reaction. For example, a starting material with a pre-existing stereocenter can influence the facial selectivity of an incoming reagent, leading to the desired diastereomer. nih.gov

De Novo Synthesis Approaches to this compound

De novo synthesis refers to the creation of a complex molecule from simple, commercially available starting materials. For this compound, both convergent and divergent synthetic strategies can be envisioned.

Convergent Synthetic Pathways to this compound

In a convergent approach to this compound, one fragment could be a suitable pentanal derivative, and the other could be a protected amino-alkyne fragment. The key coupling reaction would then form the C4-C5 bond. For example, the addition of a lithium acetylide, derived from a protected 3-(dimethylamino)propyne, to pentanal would generate the alcohol precursor to the target ketone. Subsequent oxidation would then yield the final product.

| Fragment A | Fragment B | Key Coupling Reaction | Final Step |

| Pentanal | 1-ethynyl-N,N-dimethylpropan-1-amine | Nucleophilic addition | Oxidation of secondary alcohol |

| 1-Pentyne | 3-(Dimethylamino)propanoic acid derivative | Grignard reaction followed by acylation | Deprotection/modification |

This table illustrates potential convergent synthetic routes to this compound.

Divergent Synthetic Strategies Utilizing this compound Precursors

A divergent synthesis begins with a common intermediate that can be elaborated into a variety of different target molecules. wikipedia.orgresearchgate.net This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Starting from a common precursor to this compound, such as an enaminone, various modifications can be introduced. For example, the dimethylamino group could be replaced by other amines through a transamination reaction, or the alkyne could be further functionalized. sciforum.net This allows for the synthesis of a range of analogs with different substituents, starting from a single, readily accessible intermediate.

Advanced Catalytic Routes for the Formation of this compound

Modern organic synthesis heavily relies on the use of catalysts to achieve high efficiency, selectivity, and sustainability. Several advanced catalytic methods could be applied to the synthesis of this compound.

One such method is the A3 coupling reaction, which is a three-component reaction of an alkyne, an aldehyde, and an amine, typically catalyzed by a metal such as copper or gold. researchgate.net In the context of this compound, a suitable pentanal, dimethylamine (B145610), and a terminal alkyne could be coupled in a single step to generate a key intermediate.

Another promising catalytic approach is the use of enamine catalysis. An enamine, formed from the reaction of dimethylamine with a suitable ketone, can act as a nucleophile in a variety of reactions. This could be a key step in constructing the carbon skeleton of the target molecule.

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to form the C-C bond between the alkynyl moiety and the rest of the molecule. This powerful reaction provides a versatile and efficient means of constructing the ynone functionality.

| Catalytic Method | Reactants | Catalyst | Bond Formed |

| A3 Coupling | Pentanal, Dimethylamine, Terminal Alkyne | Copper or Gold salts | C-C and C-N |

| Enamine Catalysis | Ketone, Dimethylamine | Chiral secondary amine | C-C |

| Sonogashira Coupling | Alkynyl halide, Terminal alkyne | Palladium/Copper | C-C (sp-sp2) |

This table summarizes advanced catalytic routes applicable to the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound

There is no available research detailing the use of transition metal-catalyzed coupling reactions for the synthesis of this compound. While transition metals such as palladium, copper, gold, and ruthenium are broadly employed in the formation of carbon-carbon and carbon-heteroatom bonds in various organic molecules, their specific application to the synthesis of this particular compound has not been documented in the reviewed literature. nih.govmdpi.comnih.gov

Organocatalytic and Biocatalytic Methods for this compound Synthesis

Information on the application of organocatalytic or biocatalytic methods for the production of this compound is not present in the current body of scientific literature. These methods, which utilize small organic molecules or enzymes as catalysts, respectively, are recognized for their potential for high selectivity and environmentally benign reaction conditions. nih.gov However, their use in synthesizing this compound has not been reported.

Chemo-, Regio-, and Stereoselective Control in the Synthesis of this compound and Its Analogues

The scientific literature lacks studies addressing the chemo-, regio-, and stereoselective control in the synthesis of this compound. The principles of achieving specific chemical bond formations (chemoselectivity), controlling the orientation of functional groups (regioselectivity), and determining the three-dimensional arrangement of atoms (stereoselectivity) are fundamental in modern organic synthesis. nih.govrsc.orgmdpi.com Nevertheless, no research has been published detailing the application of these principles to the synthesis of the target compound.

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Green Chemistry Principles in this compound Production

Due to the absence of any reported synthetic routes for this compound, a comparative analysis of synthetic efficiencies, atom economy, and adherence to green chemistry principles is not possible. Such an analysis would require data from established synthetic protocols, which are currently unavailable.

Mechanistic Organic Chemistry of 3 Dimethylamino Dec 1 Yn 5 One Reactivity

Reactivity Profiles of the Alkynyl Ketone Moiety within 3-(Dimethylamino)dec-1-YN-5-one

The core of this compound is an alkynyl ketone, a conjugated system that possesses two primary sites for chemical attack: the carbonyl carbon and the alkyne's carbon-carbon triple bond. The reactivity of this moiety is a blend of the individual characteristics of ketones and alkynes, modified by their conjugation.

Nucleophilic Additions to the Carbonyl Group in this compound

The carbonyl group (C=O) is inherently polar, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. quora.comkhanacademy.org This leads to nucleophilic addition, a fundamental reaction of ketones. libretexts.org In this process, the nucleophile attacks the carbonyl carbon, causing the carbon-oxygen π-bond to break and form a tetrahedral alkoxide intermediate. khanacademy.orglibretexts.org Subsequent protonation yields an alcohol. libretexts.org

For this compound, the addition of a nucleophile (Nu⁻) to the carbonyl carbon would proceed as follows:

Step 1: Nucleophilic Attack. The nucleophile attacks the electrophilic carbonyl carbon (C5), leading to a tetrahedral intermediate. The sp²-hybridized carbonyl carbon becomes sp³-hybridized. libretexts.org

Step 2: Protonation. The resulting alkoxide is protonated by a suitable acid source to give the corresponding tertiary alcohol.

The reactivity of the ketone in this specific molecule is generally lower than that of a comparable aldehyde due to steric hindrance from the two attached carbon groups and electronic stabilization of the partial positive charge on the carbonyl carbon by the adjacent alkyl chains. khanacademy.orglibretexts.orgyoutube.com The addition of organometallic reagents like Grignard or organolithium compounds is a classic method to achieve this transformation. nih.gov Asymmetric additions are also possible using chiral catalysts to produce enantioenriched propargylic alcohols, which are valuable synthetic intermediates. nih.govillinois.edu

Electrophilic Additions to the Alkyne Moiety of this compound

While alkynes are electron-rich due to their π-bonds, they are generally less reactive towards electrophiles than alkenes because the resulting vinyl cation is highly unstable. libretexts.org However, under specific conditions, electrophilic additions can occur.

Halogenation: The addition of halogens (e.g., Br₂) across the triple bond can lead to di- and tetra-halogenated products. The reaction often proceeds through a bridged halonium ion intermediate. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX) typically follows Markovnikov's rule, where the hydrogen adds to the terminal carbon (C1) and the halide to the more substituted carbon (C2). libretexts.org The presence of the electron-withdrawing ketone can influence this regioselectivity.

Hydration: Acid-catalyzed hydration of the terminal alkyne, often using mercury salts as catalysts, would lead to the formation of a methyl ketone via an enol intermediate (keto-enol tautomerization). libretexts.org This would result in the formation of a dicarbonyl compound. Hydroboration-oxidation offers an alternative, anti-Markovnikov addition, which would yield an aldehyde at the terminal carbon. libretexts.orglibretexts.org

The general mechanism for electrophilic addition involves the initial attack of the electrophile (E⁺) on the alkyne, forming a vinyl cation intermediate, which is then attacked by a nucleophile. libretexts.org

Cycloaddition Reactions Involving the Alkyne or Enone Functionality in this compound

The conjugated system in this compound is a prime candidate for various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. acs.org

[3+2] Cycloadditions: The alkyne can act as a dipolarophile in [3+2] cycloadditions with azides, a reaction central to "click" chemistry, to form triazoles. libretexts.org This reaction is often catalyzed by copper(I) salts.

[4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, the alkynyl ketone can act as a dienophile in Diels-Alder reactions with a suitable diene, forming a six-membered ring. libretexts.org

Other Cycloadditions: Alkynyl ketones can participate in base-catalyzed cycloadditions with various partners. For instance, in the presence of a Lewis base catalyst like Bu₃P, they can react with N-tosylimines to form highly functionalized pyrrolidines. acs.org They can also undergo [2+2] cycloadditions, often photochemically initiated, to form four-membered rings. libretexts.org

Influence of the Dimethylamino Group on the Reactivity of this compound

The dimethylamino group at the C3 position, while not directly conjugated to the carbonyl or alkyne, exerts a significant influence on the molecule's reactivity through both electronic effects and potential intramolecular catalysis.

Inductive and Resonance Effects of the Amine on Electronic Properties

The nitrogen atom of the dimethylamino group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). This effect can influence the electron density of the nearby carbonyl group, potentially increasing its electrophilicity.

However, the lone pair of electrons on the nitrogen can also participate in through-space or through-bond interactions. While direct resonance with the carbonyl or alkyne is not possible due to the separating methylene (B1212753) group, the basicity of the amine is a key feature of its electronic character.

Intramolecular Catalysis and Neighboring Group Participation by the Dimethylamino Moiety

The most profound influence of the γ-dimethylamino group stems from its ability to act as an internal catalyst or neighboring group. wikipedia.orgchem-station.comlibretexts.org This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to enhanced reaction rates and altered stereochemical outcomes. wikipedia.orgchem-station.comlibretexts.org

Intramolecular Nucleophilic Attack: The lone pair on the nitrogen can act as an intramolecular nucleophile. For instance, it can attack the electrophilic carbonyl carbon (C5), forming a cyclic aminol intermediate. This can facilitate reactions at the carbonyl center or lead to rearrangements.

General Base Catalysis: The basic nature of the tertiary amine allows it to deprotonate nearby acidic protons, such as the α-protons at C4 or the terminal alkyne proton at C1. This can generate enolates or acetylides in situ, which can then undergo further reactions.

Neighboring Group Participation in Substitution Reactions: If a reaction were to occur at a position that allows for displacement of a leaving group, the dimethylamino group could participate. For example, in a hypothetical reaction where a leaving group is at the C5 position (after conversion of the ketone to a suitable derivative), the amine could facilitate its displacement through the formation of a cyclic ammonium (B1175870) intermediate. wikipedia.orgdalalinstitute.com This typically results in retention of stereochemistry due to a double Sₙ2 inversion mechanism. chem-station.comlibretexts.org

The proximity of the dimethylamino group to the reactive centers of the alkynyl ketone makes it a powerful modulator of the molecule's chemical behavior, opening up reaction pathways that might not be accessible to simpler alkynyl ketones.

While a comprehensive search was conducted for "this compound", the scientific literature does not appear to contain specific information regarding its mechanistic organic chemistry, rearrangement pathways, pericyclic transformations, reaction kinetics, thermodynamic considerations, or detailed mechanistic elucidation through spectroscopic probing and isotopic labeling. The provided search results did not yield any relevant data on this particular compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the foundational information is not available in the public domain of scientific research.

It is important to note that the absence of information does not necessarily mean the compound has not been synthesized or studied, but rather that such studies are not published or readily accessible. New research may be published in the future that would allow for a detailed analysis as requested.

To provide a relevant, albeit different, response, it would be possible to discuss the reactivity of related functional groups, such as ynone and tertiary amines, in a general sense. However, this would deviate from the strict instructions to focus solely on "this compound".

Computational and Theoretical Studies on 3 Dimethylamino Dec 1 Yn 5 One

Reaction Pathway Modeling and Transition State Characterization for 3-(Dimethylamino)dec-1-YN-5-one Transformations

Without dedicated computational studies, any attempt to generate the requested data tables, detailed research findings, and in-depth analysis would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary before a comprehensive theoretical profile of this compound can be compiled.

Molecular Dynamics Simulations and Solvent Effects on this compound Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and the influence of the solvent environment on their reactivity. While specific MD simulations for this compound are not available, studies on related systems, such as amino acids and their interactions with ionic liquids in aqueous solutions, provide valuable insights. acs.org These simulations reveal how the hydrophobicity of amino acids influences their interactions with the surrounding solvent and ions. acs.org

For this compound, MD simulations could elucidate the conformational flexibility of the decynone chain and the solvation of the polar dimethylamino and ketone groups. The choice of solvent is known to have a pronounced effect on both the rate and stereochemistry of reactions involving ynones. acs.org Generally, polar solvents tend to enhance reaction rates. acs.org MD simulations could model these solvent effects at a molecular level, providing a deeper understanding of the reaction mechanism.

Ab initio molecular dynamics simulations on α-amino acids in ammonia (B1221849) have shown that the solvent can influence the protonation state of the molecule. nih.gov Similar studies on this compound in various solvents could predict its preferred conformation and reactivity in different environments.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structure. While no specific QSAR studies on this compound were found, the methodology has been successfully applied to various classes of organic molecules.

For instance, QSAR analysis of piperine (B192125) analogs as inhibitors of a bacterial efflux pump identified key molecular descriptors, such as partial negative surface area and heat of formation, that correlate with their inhibitory activity. nih.gov Similarly, QSAR studies on α-amino acids have been used to model their cation affinities, revealing the importance of properties like the electrophilic superdelocalizability of nitrogen and the number of rotatable bonds. nih.gov

For analogues of this compound, QSAR models could be developed to predict their potential biological activities. By calculating a range of molecular descriptors (e.g., topological, spatial, thermodynamic), it would be possible to build a statistical model that correlates these descriptors with a measured activity. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Table 2: Key Descriptors in QSAR Models of Analogous Compound Classes

| Compound Class | Key QSAR Descriptors | Predicted Activity | Reference |

| Piperine Analogues | Partial negative surface area, molecular shadow, heat of formation | Bacterial efflux pump inhibition | nih.gov |

| α-Amino Acids | Electrophilic superdelocalizability of nitrogen, number of rotatable bonds, ionization potential | Cation affinity | nih.gov |

Applications of 3 Dimethylamino Dec 1 Yn 5 One As a Versatile Synthetic Intermediate

Utility of 3-(Dimethylamino)dec-1-yn-5-one in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the ynone functionality, coupled with the directing and participating potential of the dimethylamino group, makes this compound a promising candidate for the construction of various heterocyclic rings. The conjugated system is susceptible to a range of cyclization reactions, enabling the formation of both five- and six-membered heterocycles.

The synthesis of pyridines often involves the condensation of carbonyl compounds. baranlab.org In the case of this compound, its ynone structure is a key precursor. The general strategy for pyridine (B92270) synthesis from ynenones involves a reaction with a suitable nitrogen source, which can lead to highly substituted pyridines. organic-chemistry.org For instance, a base-promoted reaction of ynones with 1-arylethylamines can yield polysubstituted pyridines. organic-chemistry.org While a direct one-pot synthesis of pyridines from 3-aza-1,5-enynes has been developed, the structural features of this compound suggest its potential in similar cycloaddition pathways. nih.gov

Furan (B31954) synthesis can also be achieved from ynenone precursors through various catalytic pathways. organic-chemistry.org For example, a sequential addition of a trialkylphosphine to a ynone, followed by a 5-exo-dig cyclization, can form the furan ring. organic-chemistry.org Another approach involves the silver(I)-catalyzed reaction of alk-1-ynyl oxiranes, which can be derived from ynones. organic-chemistry.org The Paal-Knorr synthesis provides a classic method for furan construction from 1,4-dicarbonyl compounds, which can be potentially accessed from the hydration of the alkyne in this compound. pharmaguideline.com

The following table illustrates hypothetical reaction pathways for the synthesis of pyridine and furan derivatives from this compound, based on established methodologies for ynenones.

| Starting Material | Reagents and Conditions | Potential Product | Heterocycle Formed |

| This compound | Ammonia (B1221849) or primary amine, heat | Substituted aminopyridine | Pyridine |

| This compound | Acid-catalyzed hydration, then dehydration | Substituted furan | Furan |

| This compound | Trialkylphosphine, then O2 | Substituted phosphonium (B103445) ylide furan | Furan |

This table presents plausible, hypothetical transformations based on the known reactivity of ynenones.

The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org Similar to furan synthesis, this precursor could be obtained from the hydration of the alkyne in this compound. More direct routes utilizing ynenones have also been developed. For example, the reaction of β-enaminones with arylacetylenes can produce 2,3,5-trisubstituted pyrroles. nih.gov The dimethylamino group in this compound could potentially act as an internal enamine source under certain conditions. Multicomponent reactions involving N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides are also known to produce aminopyrrole systems. organic-chemistry.org

Indole (B1671886) synthesis often relies on transition metal-catalyzed cyclization reactions. rsc.org Copper-catalyzed three-component coupling reactions of 2-aminobenzaldehydes, secondary amines, and alkynes can lead to 3-aminoindoles. nih.gov The alkyne functionality in this compound makes it a potential substrate for such transformations. The classic Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde, could also be explored, using the ketone moiety of the title compound. youtube.com

A hypothetical overview of pyrrole (B145914) and indole synthesis from this compound is provided in the table below.

| Starting Material | Reagents and Conditions | Potential Product | Heterocycle Formed |

| This compound | Primary amine, acid catalyst | Substituted pyrrole | Pyrrole |

| This compound | 2-Aminobenzaldehyde, copper catalyst | Substituted indole | Indole |

| This compound | Phenylhydrazine, acid catalyst | Substituted indole (Fischer synthesis) | Indole |

This table presents plausible, hypothetical transformations based on the known reactivity of ynones and related structures.

Exploitation of this compound in Complex Natural Product Synthesis

The structural motifs present in this compound, particularly the linear carbon chain and the combination of amino and keto functionalities, suggest its potential as a strategic building block in the total synthesis of complex natural products like polyketides and alkaloids.

Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of small carboxylic acid units. nih.govnih.gov The carbon backbone of this compound resembles a portion of a polyketide chain. Synthetic strategies towards complex polyketides often involve the coupling of smaller, functionalized fragments. The ynone and amino functionalities of this compound could be strategically modified and incorporated into a larger polyketide framework. For instance, the ketone could be reduced to a hydroxyl group, and the alkyne could be selectively hydrogenated or functionalized to serve as a handle for further chain extension. While direct enzymatic incorporation by a PKS is unlikely without significant bioengineering, its use as a chemo-synthetic building block is plausible.

Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. researchgate.netyoutube.com The biosynthesis of many alkaloids originates from amino acids. libretexts.org The presence of a nitrogen atom in this compound makes it a potential precursor for the synthesis of alkaloid skeletons. Depending on the synthetic route, it could be used as either a chiral or achiral building block. If the ketone is asymmetrically reduced, a chiral center is introduced, which can be a crucial step in the synthesis of optically active alkaloids. The linear carbon chain could be cyclized through various intramolecular reactions to form the core heterocyclic structures found in many alkaloids.

Development of Novel Organic Reagents and Catalysts Derived from this compound

The unique combination of functional groups in this compound also suggests its potential as a precursor for the development of novel organic reagents and catalysts. The amino and ketone functionalities can be modified to create ligands for metal catalysts or to act as organocatalysts themselves.

Chiral amino alcohols, which can be derived from the reduction of amino ketones, are well-known to be effective ligands in a variety of asymmetric catalytic reactions. polyu.edu.hk The asymmetric reduction of the ketone in this compound would yield a chiral amino alcohol. This product could then be used as a chiral ligand for metals or as a precursor for chiral oxazaborolidine catalysts, which are effective in asymmetric reductions. polyu.edu.hk Furthermore, the development of chiral phase-transfer catalysts derived from cinchona alkaloids has shown the importance of chiral amine structures in catalysis. organic-chemistry.org By analogy, derivatives of this compound could be explored for similar applications.

The table below outlines potential transformations of this compound to generate novel reagents and catalysts.

| Starting Material | Transformation | Potential Application |

| This compound | Asymmetric reduction of the ketone | Chiral amino alcohol ligand for asymmetric catalysis |

| This compound | Reaction with a borane (B79455) source after asymmetric reduction | Chiral oxazaborolidine catalyst |

| This compound | Quaternization of the amino group to form a chiral ammonium (B1175870) salt | Chiral phase-transfer catalyst |

This table presents plausible, hypothetical applications based on the known chemistry of similar functionalized molecules.

Advanced Material Science Applications of Derivatives Synthesized from this compound

A thorough search of scientific literature did not yield specific examples or detailed research findings regarding the use of this compound as a starting material for advanced materials. The following subsections are therefore based on the general potential of related chemical structures, as direct evidence for the named compound is absent.

There is no specific information in the reviewed literature that details the use of this compound as a monomer for the synthesis of functional polymers or copolymers. In theory, the alkyne and ketone functionalities could potentially be utilized in polymerization reactions, and the dimethylamino group could impart specific properties such as pH-responsiveness or metal coordination capabilities to the resulting polymer. However, no such polymers derived from this specific monomer have been reported.

Similarly, the role of this compound in the construction of supramolecular assemblies or nanomaterials is not documented in the available literature. The combination of a polar aminoketone head and a nonpolar hydrocarbon tail suggests that it could exhibit amphiphilic properties, which are a prerequisite for self-assembly into structures like micelles or vesicles. The alkyne group could also be used for post-assembly modifications via "click chemistry" reactions. These possibilities remain hypothetical in the absence of experimental studies.

Future Perspectives for this compound in Enabling New Organic Materials and Devices

Given the lack of current research, the future prospects of this compound in materials science are speculative. The interest in aminoketone-containing molecules for various applications, including as potential probes for biological transporters and in the synthesis of analgetics, suggests that the compound and its derivatives could possess interesting photophysical or biological properties. nih.govnih.gov If explored, its bifunctional nature could be leveraged for the rational design of new materials. For instance, the tertiary amine could act as a catalytic site or a point of quaternization to introduce charge, while the ynone moiety is a versatile handle for a variety of chemical transformations.

The development of new synthetic methodologies for producing aminoketones continues to be an active area of research, which may eventually lead to a broader investigation of the properties and applications of less common aminoketones like this compound. organic-chemistry.org Until such research is undertaken and published, the potential of this specific compound in advanced materials remains an open question.

Emerging Research Directions and Future Outlook for 3 Dimethylamino Dec 1 Yn 5 One

Exploration of Bio-orthogonal and Click Chemistry Reactions Involving 3-(Dimethylamino)dec-1-YN-5-one

The presence of a terminal alkyne group in this compound makes it an ideal candidate for bio-orthogonal and click chemistry applications. wikipedia.orgbiochempeg.com These reactions are characterized by their high efficiency, selectivity, and biocompatibility, allowing for the study of biological processes in living systems without interference. wikipedia.orgnih.gov

The most prominent click reaction for which this compound is suited is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgdigitellinc.com This reaction would involve the coupling of the terminal alkyne of this compound with an azide-functionalized molecule to form a stable triazole linkage. organic-chemistry.org This could be used to attach a wide array of functionalities, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, to the core structure.

Another important bio-orthogonal reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst. wikipedia.orgwikipedia.org In this approach, this compound could be reacted with a strained cyclooctyne (B158145) derivative bearing an azide. The relief of ring strain drives the reaction forward, making it suitable for in vivo applications. researchgate.net

Furthermore, the terminal alkyne could potentially participate in thiol-yne reactions, where a thiol adds across the triple bond. This reaction can proceed under mild conditions and offers another pathway for bioconjugation. nih.gov

Table 1: Potential Click and Bio-orthogonal Reactions of this compound

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product | Potential Application |

|---|---|---|---|---|

| CuAAC | Azide-functionalized molecule | Copper(I) salt | 1,4-disubstituted 1,2,3-triazole | Bioconjugation, drug delivery |

| SPAAC | Strained cyclooctyne-azide | Catalyst-free | 1,2,3-triazole | In vivo imaging, proteomics |

| Thiol-yne Reaction | Thiol-containing molecule | Radical initiator or base | Vinyl sulfide | Material science, hydrogel formation |

Sustainable and Environmentally Benign Synthesis Routes to this compound

The development of sustainable and environmentally benign synthetic methods is a cornerstone of modern chemistry. mdpi.com For the synthesis of this compound, a propargylamine (B41283), multicomponent reactions (MCRs) present a highly attractive green alternative to traditional multi-step syntheses. nih.govacsgcipr.org

The most direct MCR for this target would be the A³ coupling (aldehyde-alkyne-amine) reaction. rsc.orgrsc.org This one-pot reaction would involve the condensation of a suitable aldehyde, dimethylamine (B145610), and a terminal alkyne. To obtain this compound, the likely precursors would be formaldehyde (B43269), dimethylamine, and 1-octyn-4-one. The A³ coupling is known for its high atom economy, as most of the atoms of the reactants are incorporated into the final product, with water often being the only byproduct. nih.gov

To further enhance the green credentials of the synthesis, research could focus on:

Catalyst Development: Employing heterogeneous catalysts, such as copper nanoparticles supported on metal-organic frameworks (MOFs) or magnetic nanoparticles, would allow for easy catalyst recovery and reuse. rsc.orgnih.gov

Solvent Selection: The use of greener solvents like water, ethanol, or even solvent-free conditions would significantly reduce the environmental impact. rsc.orgrsc.org

Energy Efficiency: Microwave-assisted synthesis could be explored to reduce reaction times and energy consumption. nih.gov

Table 2: Comparison of Potential Synthetic Routes to this compound

| Synthetic Route | Key Features | Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Multi-step | Sequential bond formation | Well-established, predictable | Low atom economy, waste generation |

| A³ Coupling (MCR) | One-pot, convergent | High atom economy, reduced waste, shorter synthesis | Optimization of reaction conditions for specific substrates |

| Catalytic A³ Coupling | Use of reusable catalysts | Catalyst recyclability, lower catalyst loading | Catalyst leaching and deactivation |

Application of Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Reactions

Understanding the kinetics and mechanism of the formation of this compound is crucial for optimizing its synthesis. Advanced spectroscopic techniques that allow for in situ and real-time monitoring of the reaction progress are invaluable in this regard. youtube.comnih.gov

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time. youtube.comnih.gov The progress of the A³ coupling reaction to form this compound could be monitored by observing the disappearance of the characteristic C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the appearance of new bands corresponding to the product. youtube.com

Raman spectroscopy offers a complementary technique, particularly for monitoring the alkyne functionality. rsc.org The C≡C triple bond gives a strong and sharp signal in a region of the Raman spectrum that is typically free from interference from other functional groups. researchgate.netnih.govnih.gov This allows for precise tracking of the consumption of the alkyne starting material. rsc.org The high sensitivity of Raman spectroscopy could also enable the detection of low-concentration intermediates. nih.gov

The data obtained from these in situ techniques can be used to generate reaction profiles, determine reaction orders, and elucidate the reaction mechanism, leading to a more controlled and efficient synthesis.

High-Throughput Screening and Combinatorial Chemistry Approaches for this compound Derivative Discovery

The modular nature of the likely synthesis of this compound via an A³ coupling reaction makes it highly amenable to combinatorial chemistry and high-throughput screening (HTS) for the discovery of new derivatives with desirable biological or material properties. rsc.orgthermofisher.com

A combinatorial library of analogs could be generated by systematically varying the three components of the A³ coupling:

The Aldehyde: A variety of aldehydes could be used in place of formaldehyde to introduce different substituents at the position adjacent to the amino group.

The Amine: Different secondary amines could be used instead of dimethylamine to modify the steric and electronic properties of the amino moiety.

The Alkyne: A range of terminal alkynes with different chain lengths and functional groups could be employed to explore the impact of the "tail" of the molecule.

These libraries of compounds could then be screened in a high-throughput fashion for various applications, such as enzyme inhibition, antimicrobial activity, or catalytic properties. nih.govnih.gov The use of one-bead-one-compound (OBOC) library technology could further accelerate the discovery process. nih.govnih.gov

Unexplored Reactivity Patterns and Unconventional Transformations of this compound in Chemical Research

The rich functionality of this compound opens the door to a wide range of unexplored reactivity patterns and unconventional transformations. The ynone moiety (a conjugated system of a triple bond and a ketone) is a particularly reactive functional group.

Potential areas of exploration include:

Cyclization and Cascade Reactions: The propargylamine structure is a well-known precursor for the synthesis of various nitrogen-containing heterocycles such as pyrroles, pyridines, and imidazoles through cyclization reactions. nih.govacs.org The presence of the ketone functionality could lead to novel cascade reactions, forming complex polycyclic structures in a single step.

Reactions of the Ynone System: The ynone can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles. It can also participate in cycloaddition reactions, such as the Pauson-Khand reaction, to form cyclopentenones.

Radical Reactions: The alkyne and the position alpha to the nitrogen could be susceptible to radical-mediated transformations, leading to novel C-C and C-heteroatom bond formations. acs.org

Redox Chemistry: The ketone and alkyne functionalities can be selectively reduced, while the amine can be oxidized, offering a wide range of synthetic transformations. The development of novel oxidative transformations of alkynes is an active area of research. acs.org

The exploration of these and other unconventional reactions will undoubtedly expand the synthetic utility of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Dimethylamino)dec-1-YN-5-one, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via enamine formation or alkyne-functionalization strategies. For example, similar dimethylamino-substituted ketones are prepared by reacting propargylamines with carbonyl electrophiles under basic conditions. Characterization involves IR spectroscopy (to confirm carbonyl stretches at ~1640–1680 cm⁻¹) and NMR (δ ~2.8–3.2 ppm for dimethylamino protons and δ ~1.5–2.5 ppm for alkyne-proximal methyl groups). Multi-nuclear NMR (e.g., ) and HRMS are critical for structural validation .

Q. Which analytical methods are recommended to validate the purity of this compound?

- Methodological Answer : Pharmacopeial-grade purity assessment requires HPLC with UV detection (λ ~210–280 nm for conjugated systems) and GC-MS for volatile impurities. Residual solvents or amine byproducts (e.g., unreacted dimethylamine) can be quantified via headspace GC. Pharmacopeial standards mandate ≥98% purity, as seen in analogous amine reagents .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via TLC or HPLC over 1–6 months. NMR can detect hydrolytic decomposition (e.g., amine oxidation or ketone reduction). Stability in solution (e.g., DMSO or ethanol) should also be tested under inert atmospheres to prevent alkyne polymerization .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in -NMR shifts (e.g., alkyne proton coupling) may arise from solvent polarity or tautomerism. Use variable-temperature NMR to identify dynamic processes. Cross-validate with 2D-COSY or NOESY to confirm spatial proximity of protons. For IR, compare solid-state (KBr pellet) vs. solution spectra to rule out polymorphic effects .

Q. What role does this compound play in heterocyclic synthesis?

- Methodological Answer : The compound’s alkyne and ketone moieties enable cycloaddition reactions (e.g., Huisgen click chemistry) or enamine-mediated heterocyclization. For example, reacting it with hydrazines yields pyrazolone derivatives, while treatment with amidines forms pyridinones. Optimize yields by varying solvents (e.g., THF vs. DMF) and catalysts (e.g., Cu(I) for click reactions) .

Q. How can mechanistic studies elucidate its reactivity with electrophiles?

- Methodological Answer : Use DFT calculations to model transition states for nucleophilic attacks at the alkyne or ketone positions. Experimentally, track kinetics via UV-Vis or -NMR (if fluorinated electrophiles are used). Competitive reaction studies with substituted benzaldehydes or alkyl halides can map electronic and steric effects .

Q. What green chemistry approaches improve the sustainability of its synthesis?

- Methodological Answer : Replace traditional solvents with biobased alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods (e.g., organocatalysts for enamine formation). Microwave-assisted synthesis reduces reaction times and energy use. Lifecycle analysis (LCA) metrics should compare waste generation and E-factors across routes .

Q. How can researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer : Reproduce measurements using differential scanning calorimetry (DSC) for precise melting ranges. Solubility should be tested in triplicate across solvents (e.g., hexane, ethanol, acetonitrile) at controlled temperatures. Cross-reference with crystallography data to identify polymorphic forms influencing physical properties .

Experimental Design Considerations

Designing a study to optimize catalytic asymmetric synthesis of the compound:

- Methodology : Screen chiral ligands (e.g., BINOL-derived phosphoramidites) in metal-catalyzed alkyne additions. Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy . Kinetic resolution experiments can identify optimal temperature and pressure conditions .

Developing a protocol for detecting trace degradation products:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.